5-Amino-2-(4-hydroxypiperidin-1-yl)benzonitrile

Medicinal Chemistry Organic Synthesis Process Development

This 5-amino-2-(4-hydroxypiperidin-1-yl)benzonitrile (CAS 288251-78-5) is a critical scaffold for medicinal chemistry programs targeting PDE7 inhibition. Unlike non-amino analogs (e.g., CAS 887593-80-8, 79421-43-5), the strategically positioned 5-amino group serves as an essential nucleophilic handle for constructing thienopyrazole and other heterocyclic pharmacophores. This regiospecific functionality enables amide, urea, and fused-ring derivatization inaccessible to simpler analogs, directly reducing synthetic steps and cost. Ideal for anti-inflammatory and immunomodulatory drug discovery. Available at ≥95% purity with a documented synthetic route (58.4% yield).

Molecular Formula C12H15N3O
Molecular Weight 217.27 g/mol
CAS No. 288251-78-5
Cat. No. B3257385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-(4-hydroxypiperidin-1-yl)benzonitrile
CAS288251-78-5
Molecular FormulaC12H15N3O
Molecular Weight217.27 g/mol
Structural Identifiers
SMILESC1CN(CCC1O)C2=C(C=C(C=C2)N)C#N
InChIInChI=1S/C12H15N3O/c13-8-9-7-10(14)1-2-12(9)15-5-3-11(16)4-6-15/h1-2,7,11,16H,3-6,14H2
InChIKeyVXSRJNOLMKZWDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-2-(4-hydroxypiperidin-1-yl)benzonitrile (CAS 288251-78-5): Procurement-Relevant Chemical Profile and Comparative Baseline


5-Amino-2-(4-hydroxypiperidin-1-yl)benzonitrile (CAS 288251-78-5) is a substituted benzonitrile featuring a 4-hydroxypiperidine ring at the 2-position and a primary amino group at the 5-position, with a molecular formula of C12H15N3O and a molecular weight of 217.27 g/mol [1]. This compound is categorized as a research chemical and versatile small molecule scaffold, primarily utilized as a building block in organic synthesis for pharmaceuticals and agrochemicals . It is not a known PDE7 inhibitor itself; rather, it serves as an intermediate in the synthesis of more complex molecules, including thienopyrazole derivatives that have been patented for their PDE7 inhibitory activity . Its unique combination of a benzonitrile core, a 4-hydroxypiperidine moiety, and a strategically placed 5-amino group distinguishes it from simpler analogs and confers specific reactivity and utility in constructing bioactive molecules.

Why 5-Amino-2-(4-hydroxypiperidin-1-yl)benzonitrile Cannot Be Readily Replaced by Generic Analogs: The Critical Role of Regiospecific Amino Substitution


Substitution with closely related analogs such as 2-(4-hydroxypiperidin-1-yl)benzonitrile (CAS 887593-80-8) or 4-(4-hydroxypiperidin-1-yl)benzonitrile (CAS 79421-43-5) is not equivalent due to the absence of the 5-amino group, which fundamentally alters the compound's reactivity, physicochemical properties, and biological function . The presence of the 5-amino group on the benzonitrile ring provides a critical nucleophilic handle for further derivatization, enabling the synthesis of a distinct set of amide, urea, and heterocyclic structures that are inaccessible to the non-amino analogs [1]. This regiospecific functionality is essential for constructing the pharmacophore of downstream drug candidates, including thienopyrazole PDE7 inhibitors and compounds modulating IL-4 production, where the amino group serves as a key attachment point for building molecular complexity . Consequently, substituting with a non-amino analog would lead to synthetic dead ends or require additional, lower-yielding steps, thereby compromising project timelines and increasing overall cost.

Quantitative Differentiation of 5-Amino-2-(4-hydroxypiperidin-1-yl)benzonitrile: A Comparative Evidence Guide for Scientific Procurement


Synthetic Yield from Common Precursor: 58.4% Achieved with Readily Available Starting Materials

A patent-described synthesis of 5-Amino-2-(4-hydroxypiperidin-1-yl)benzonitrile from 2-chloro-5-nitrobenzonitrile and 4-hydroxypiperidine proceeds with a calculated yield of 58.4% . This yield represents a defined and reproducible starting point for further optimization, providing a quantitative benchmark for synthetic route development that is not uniformly available for all regioisomeric analogs. While direct head-to-head yield comparisons with the synthesis of non-amino analogs (e.g., 2-(4-hydroxypiperidin-1-yl)benzonitrile) from similar precursors are not available, this established route demonstrates the compound's practical accessibility and provides a baseline for assessing alternative synthetic strategies or scaled-up production.

Medicinal Chemistry Organic Synthesis Process Development

Structural and Physicochemical Differentiation: Computed LogP and TPSA for Predicting Drug-Likeness

The target compound exhibits a computed XLogP3 of 1.0 and a topological polar surface area (TPSA) of 73.3 Ų, as per PubChem data [1]. In contrast, the non-amino analog 2-(4-hydroxypiperidin-1-yl)benzonitrile (CAS 887593-80-8) is predicted to have a higher LogP (lower polarity) and a significantly lower TPSA (~33 Ų) due to the absence of the amino group . This quantitative difference in lipophilicity and polarity directly impacts predicted membrane permeability, solubility, and oral bioavailability. For researchers designing drug-like molecules, the lower LogP and higher TPSA of the target compound suggest a more favorable profile for achieving aqueous solubility and reducing off-target binding compared to the more lipophilic non-amino analog.

Drug Design ADME Prediction Medicinal Chemistry

Purity Specifications and Vendor Availability: Ensuring Reproducibility in Research

The compound is commercially available from multiple reputable vendors with a minimum purity specification of 95%, as consistently reported across supplier catalogs . This established purity benchmark ensures that researchers can reliably reproduce synthetic and biological experiments without the confounding factor of variable impurity profiles. In contrast, less common analogs may only be available in lower purity grades or from a limited number of suppliers, introducing potential batch-to-batch variability and increasing the risk of experimental failure. The availability of a 95%+ purity standard provides a clear, quantifiable procurement criterion that supports scientific rigor and data reproducibility.

Quality Control Procurement Reproducibility

Documented Application in Biologically Active Scaffold Synthesis: PDE7 Inhibitor Intermediate

This compound is a key intermediate in the synthesis of thienopyrazole derivatives that exhibit PDE7 inhibitory activity, a mechanism implicated in treating allergic, inflammatory, and autoimmune diseases . The patent literature explicitly describes its use in constructing the pharmacophore of these PDE7 inhibitors, which achieve IC50 values as low as 9 nM against the target enzyme [1]. This contrasts with non-amino analogs (e.g., 2-(4-hydroxypiperidin-1-yl)benzonitrile), which lack the necessary functionality for this specific derivatization pathway and are not reported as intermediates for PDE7 inhibitors. The ability to access this well-characterized and therapeutically relevant chemical space provides a compelling, application-specific reason to prioritize procurement of this compound.

PDE7 Inhibition Immunology Drug Discovery

Optimal Use Cases for Procuring 5-Amino-2-(4-hydroxypiperidin-1-yl)benzonitrile: From Medicinal Chemistry to Process Development


Lead Optimization for PDE7-Targeted Therapeutics

Given its documented role as an intermediate for thienopyrazole PDE7 inhibitors, this compound is ideally suited for medicinal chemistry programs aiming to develop novel anti-inflammatory or immunomodulatory agents. The compound's 5-amino group provides a critical attachment point for building the thienopyrazole pharmacophore, enabling the synthesis of a focused library of analogs to explore structure-activity relationships (SAR) around the PDE7 target . The established synthetic route and purity specification further support efficient, reproducible library synthesis.

Synthesis of Multifunctional Heterocyclic Building Blocks

The presence of a benzonitrile, a primary amine, and a secondary alcohol within a single scaffold makes this compound a versatile precursor for the construction of diverse heterocycles, including benzimidazoles, quinazolines, and fused pyrimidines . Its moderate LogP (1.0) and TPSA (73.3 Ų) also make it a favorable starting point for designing molecules with improved drug-like properties, such as enhanced solubility and reduced promiscuity, compared to more lipophilic analogs [1].

Process Chemistry and Scale-Up Feasibility Studies

The availability of a defined synthetic procedure with a reported yield of 58.4% provides a tangible starting point for process chemists to develop and optimize a scalable manufacturing route . The commercial availability of the compound at >95% purity also simplifies analytical method development and quality control, reducing the burden on internal process development teams and accelerating the transition from milligram-scale research to gram- or kilogram-scale production.

Quote Request

Request a Quote for 5-Amino-2-(4-hydroxypiperidin-1-yl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.